molecular formula C15H15NO2 B3179600 (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one CAS No. 108392-58-1

(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one

Cat. No.: B3179600
CAS No.: 108392-58-1
M. Wt: 241.28 g/mol
InChI Key: ZRDWYECCNDBGMN-CYBMUJFWSA-N
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Description

(R)-1,3,4,6,7,12b-Hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one (CAS RN: 108392-58-1) is a chiral benzofuroquinolizinone compound of high interest in pharmaceutical and pharmacological research. This scaffold is recognized for its potential in central nervous system (CNS) drug discovery, with related analogues being investigated as potent and selective alpha-2 adrenoceptor antagonists . The stereochemistry of the 12b position is critical for its biological activity, making the (R)-enantiomer a valuable entity for studying specific receptor interactions and mechanisms. With a molecular formula of C15H15NO2 and a molecular weight of 241.28 g/mol , this compound serves as a key synthetic intermediate and pharmacophore in developing therapeutics for a range of conditions, including potential use as antidepressants, antihypertensive agents, and modulators of gastrointestinal motility . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet (SDS) for detailed handling and hazard information .

Properties

IUPAC Name

(12bR)-1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-10-5-7-16-8-6-12-11-3-1-2-4-14(11)18-15(12)13(16)9-10/h1-4,13H,5-9H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDWYECCNDBGMN-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC3=C(C2CC1=O)OC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC3=C([C@H]2CC1=O)OC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one typically involves multi-step reactions starting from simpler organic molecules. One common method involves the use of ketene dithioacetal and alkyl 2-pyridylacetates, followed by cyclization reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Cancer Research

One of the most promising applications of (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one is its inhibitory activity against specific kinases involved in cell proliferation. Notably, it has been shown to inhibit Aurora kinases A and B, which are critical in cancer cell division. This suggests that the compound could be developed as a potential anti-cancer agent.

Neurodegenerative Diseases

Research indicates that this compound may possess neuroprotective properties beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These diseases are characterized by the loss of neurons and abnormal protein accumulation in the brain. Preliminary studies suggest that this compound may help slow disease progression through its neuroprotective effects.

Alpha-2 Adrenergic Receptor Antagonism

The compound has been identified as a selective alpha-2 adrenergic receptor antagonist. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in drug formulations aimed at conditions related to the adrenergic system.

Case Study 1: Kinase Inhibition

A study conducted on the inhibitory effects of this compound on Aurora kinases demonstrated significant inhibition rates comparable to established kinase inhibitors. The results indicated potential pathways for developing new cancer therapeutics based on this compound's structure and activity profile.

Case Study 2: Neuroprotection

In vitro studies on neuronal cell lines exposed to neurotoxic agents showed that treatment with this compound resulted in reduced cell death and preserved neuronal integrity. These findings support further exploration into its application for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Derivatives

The following table summarizes critical structural and functional differences between (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one and related compounds:

Compound Name Core Structure Key Modifications Biological Activity/Application Synthesis Method Reference
This compound Benzofuroquinolizine (R)-configuration at C12b α2-Adrenoceptor antagonist (veterinary use) Enantioselective formamidine alkylation
(12bR)-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one ((R)-17) Indoloquinolizine Indole ring replaces benzofuran Precursor to yohimbine (α2-antagonist, human use) Proline-catalyzed asymmetric addition
Vatinoxan Benzofuroquinolizine衍生 N-methyl-2-hydroxyethanesulfonamide substituent Peripheral α2-antagonist (veterinary) Derived from (R)-enantiomer via sulfonylation
L659,066 Spiroimidazolidinone衍生 Spirocyclic imidazolidinone fusion Central α2-antagonist (experimental) Multi-step alkylation and cyclization

Pharmacological Differences

  • Receptor Selectivity: (R)-Benzofuroquinolizinone derivatives exhibit higher α2- vs. α1-adrenoceptor selectivity compared to yohimbine derivatives (indoloquinolizines), which show broader affinity .
  • Species Specificity: Vatinoxan is optimized for veterinary use, while yohimbine (from (R)-17) targets human α2-receptors in erectile dysfunction .

Biological Activity

(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one is a complex organic compound belonging to the quinolizidine family. It features a unique fused ring structure that contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C15H15NO2
  • Molecular Weight : 241.28 g/mol
  • InChI Key : ZRDWYECCNDBGMN

The compound's structure includes a benzofuro and quinolizin moiety, which enhances its pharmacological profile compared to similar compounds.

Research has indicated that this compound exhibits several significant biological activities:

  • Kinase Inhibition : The compound shows inhibitory activity against Aurora kinases A and B. These kinases are critical in regulating cell proliferation and division, suggesting that this compound could be developed as an anti-cancer agent .
  • Alpha-2 Adrenergic Receptor Antagonism : It acts as a selective antagonist for alpha-2 adrenergic receptors. This selectivity may lead to fewer side effects and enhanced therapeutic efficacy in treating conditions related to the adrenergic system .

Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(1,3,4,6,7,12b-hexahydro-2H-benzo[b]furo[2,3-a]quinolizinSimilar bicyclic structureAlpha-2 adrenergic receptor antagonist
1-amino-2H-quinolizin-2-oneQuinolin scaffoldVarious biological activities
ORM-12741Related quinolizine derivativeInvestigated for Alzheimer's treatment

This table illustrates how this compound compares with other compounds that share similar structural features and biological activities.

Study on Kinase Inhibition

A study focused on the inhibitory effects of this compound on Aurora kinases demonstrated significant reductions in kinase activity in vitro. The findings suggest that this compound could be a promising candidate for further development as an anti-cancer drug.

Alpha-2 Adrenergic Receptor Studies

Another research effort investigated the interaction of this compound with alpha-2 adrenergic receptors. Results indicated that it binds selectively to these receptors and modulates their activity effectively. This property is particularly relevant for conditions such as hypertension and anxiety disorders.

Q & A

Q. What are the recommended synthetic routes and characterization methods for (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, leveraging palladium-catalyzed cross-coupling or ring-closing metathesis for constructing the benzofuroquinolizine core. Post-synthesis, characterization should include:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry and purity (as demonstrated for analogous benzofuran derivatives in ).
  • X-ray Crystallography : To resolve absolute configuration and molecular packing (referenced in for structural elucidation).
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>98%) and isolating enantiomers if racemization occurs during synthesis .

Q. How can researchers ensure content uniformity in low-dose formulations of this compound?

  • Methodological Answer : For tablet formulations with microgram-scale active ingredients:
  • Use microcrystalline cellulose as a directly compressible excipient to enhance flowability.
  • Employ anhydrous ethanol as a solvent in wet granulation to minimize hydrolysis.
  • Validate uniformity via UV-Vis spectroscopy or HPLC , targeting a relative standard deviation (RSD) <1.0% across batches (as achieved in with RSD=0.9781%) .

Q. What safety precautions are critical during handling of this compound?

  • Methodological Answer : Based on GHS classification ():
  • Acute Toxicity : Use fume hoods and PPE (gloves, lab coat) for oral/dermal/inhalation exposure (Category 4 hazards).
  • Storage : Under inert atmosphere (N2/Ar) at 2–8°C to prevent degradation.
  • Emergency Protocols : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound’s bioactivity?

  • Methodological Answer : Discrepancies in IC50 values or target selectivity may arise from:
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation conditions (pH, temperature).
  • Enantiomeric Purity : Verify stereochemical integrity via chiral HPLC, as impurities >0.5% can skew results.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding poses against homologous targets (e.g., 5α-reductase inhibitors in ) .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

  • Methodological Answer : Adopt a tiered approach (per ):
  • Lab-Scale Fate Studies : Use HPLC-MS to track hydrolysis/photolysis rates under controlled UV light (254 nm) and pH (4–10).
  • Biotic Transformation : Incubate with Pseudomonas spp. or Rhodococcus spp. to assess microbial degradation.
  • Ecotoxicology : Apply OECD Test No. 201/202 for acute toxicity in Daphnia magna and Danio rerio (zebrafish) .

Q. How can advanced statistical models improve synthesis yield optimization?

  • Methodological Answer : Implement Design of Experiments (DoE) :
  • Response Surface Methodology (RSM) : Optimize parameters (temperature, catalyst loading) for maximum yield.
  • Split-Plot Designs : Prioritize critical factors (e.g., reaction time > solvent ratio) to minimize resource use (as in ’s agricultural split-split plot adaptation) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Combine kinetic assays (e.g., stopped-flow spectrophotometry) with structural biology :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to 5α-reductase or analogous enzymes.
  • Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes at ≤2.0 Å resolution (as in ’s benzoquinolizine derivatives) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one
Reactant of Route 2
(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one

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